molecular formula C19H15BrF2N2OS B2580695 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole CAS No. 1226429-68-0

2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2580695
CAS No.: 1226429-68-0
M. Wt: 437.3
InChI Key: BGPNJDCZMPNWTC-UHFFFAOYSA-N
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Description

2-(Allylthio)-5-(4-Bromophenyl)-1-(4-(Difluoromethoxy)phenyl)-1H-imidazole is a chemical compound for research use only. It is part of a class of substituted imidazoles, which are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Imidazole derivatives are recognized for their diverse biological activities. For instance, structurally related fluorophenyl-imidazole compounds have demonstrated potent anti-inflammatory effects by modulating macrophage activity, promoting a shift from the pro-inflammatory M1 phenotype to the pro-resolutive M2 phenotype . This suggests potential research applications for this compound family in immunology and the study of inflammatory resolution. Furthermore, novel imidazole derivatives have been rationally designed and synthesized as potent inhibitors of epidermal growth factor receptor (EGFR) kinases, showing promising antiproliferative activity in cellular assays . Other research into heterocyclic compounds has also explored their potential as orexin type 2 receptor agonists, indicating possible applications in neuroscience research for conditions like narcolepsy . The specific structure of this compound, featuring a 4-bromophenyl group, a 4-difluoromethoxyphenyl group, and an allylthio substituent, provides a unique scaffold for investigating structure-activity relationships in these and other biological contexts. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrF2N2OS/c1-2-11-26-19-23-12-17(13-3-5-14(20)6-4-13)24(19)15-7-9-16(10-8-15)25-18(21)22/h2-10,12,18H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPNJDCZMPNWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For instance, glyoxal and aniline can be used to form the imidazole core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Difluoromethoxyphenyl Group:

    Addition of the Allylthio Group: The allylthio group can be added via a thiolation reaction, where an allyl halide reacts with a thiol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and scalability of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the allylthio group.

    Phenyl Derivatives: From reduction of the bromophenyl group.

    Substituted Imidazoles: From nucleophilic substitution of the difluoromethoxy group.

Scientific Research Applications

Chemistry

In chemistry, 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of imidazole derivatives with biological targets. Its structural features may enable it to bind to specific enzymes or receptors, providing insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. Imidazole derivatives are known for their antifungal, antibacterial, and anticancer activities. The presence of the allylthio, bromophenyl, and difluoromethoxy groups may enhance its bioactivity and selectivity towards certain biological targets.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The bromophenyl and difluoromethoxy groups may enhance binding affinity and specificity, while the allylthio group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Analysis of Key Imidazole Derivatives

Compound Name 1-Position Substituent 2-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key References
2-(Allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole 4-(Difluoromethoxy)phenyl Allylthio 4-Bromophenyl 447.29 N/A
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 4-(Trifluoromethoxy)phenyl Benzylsulfanyl 4-Bromophenyl 505.35
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 4-Fluorobenzyl Ethylthio Formyl 248.31
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol 4-Methylphenyl Thiol (-SH) 4-Bromophenyl 345.23
Key Observations:

1-Position Variations :

  • The difluoromethoxy group in the target compound offers moderate electron withdrawal compared to the stronger electron-withdrawing trifluoromethoxy group in . This may influence solubility and receptor binding.
  • The 4-fluorobenzyl group in introduces aromatic fluorine, enhancing metabolic stability but reducing bulk compared to diaryl substituents.

2-Position Reactivity: Allylthio vs. Thiol (-SH) in enables disulfide bond formation but requires stabilization due to oxidation sensitivity.

5-Position Halogen Effects :

  • The 4-bromophenyl group is common across all compounds, suggesting its role in π-π stacking or halogen bonding.
Key Observations:
  • The target compound’s synthesis likely parallels methods in , involving imidazole ring formation via aldehyde-diamine condensation.
  • Higher yields (e.g., 80% in ) are achieved with optimized stoichiometry and sodium metabisulfite as a cyclization promoter.

Physicochemical and Pharmacological Properties

  • Stability : Allylthio groups may confer moderate oxidative instability compared to benzylsulfanyl derivatives .
  • Biological Activity : While direct data are unavailable, the 4-bromophenyl and difluoromethoxy motifs are associated with kinase inhibition (e.g., PI4KA inhibitors in ).

Biological Activity

2-(Allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This compound features an allylthio group and difluoromethoxy phenyl substituents, which may enhance its pharmacological properties. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : This is achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
  • Introduction of Substituents : The allylthio group and difluoromethoxy group can be introduced via nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are used to obtain high-purity products.

Antimicrobial Properties

Imidazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains. For instance, research has indicated that certain imidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

Recent investigations into imidazole derivatives suggest potential anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : It could modulate receptor functions, affecting downstream signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Target Organism
Compound A20Staphylococcus aureus
Compound B30Candida albicans
2-(Allylthio)-5-(4-bromophenyl)-1H-imidazole25Escherichia coli

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds similar to this compound can significantly reduce cell viability in breast and prostate cancer models. The mechanism was attributed to the activation of apoptotic pathways.

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